3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile
CAS No.:
Cat. No.: VC17419768
Molecular Formula: C14H10FNO
Molecular Weight: 227.23 g/mol
* For research use only. Not for human or veterinary use.
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile -](/images/structure/VC17419768.png)
Specification
Molecular Formula | C14H10FNO |
---|---|
Molecular Weight | 227.23 g/mol |
IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)benzonitrile |
Standard InChI | InChI=1S/C14H10FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,1H3 |
Standard InChI Key | PJQKTFUPRWFQHF-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (C₁₄H₁₀FNO) consists of two benzene rings connected by a single bond (biphenyl core). Substituents include:
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Fluorine at the 3' position of the distal ring
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Methoxy group (-OCH₃) at the 4' position of the same ring
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Nitrile group (-CN) at the 4 position of the proximal ring
This arrangement creates distinct electronic effects: the electron-withdrawing nitrile and fluorine groups contrast with the electron-donating methoxy group, influencing reactivity and intermolecular interactions .
Table 1: Key Structural and Calculated Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₀FNO | Derived |
Molecular Weight | 227.23 g/mol | |
Exact Mass | 227.075 Da | Calculated |
Topological Polar Surface Area | 35.3 Ų | |
LogP (Octanol-Water) | 3.67 (estimated) |
Spectroscopic Characterization
While experimental NMR/IR data for this specific compound are unavailable, analogs such as 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile (PubChem CID 18525954) provide reference points :
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¹H NMR: Aromatic protons typically appear between δ 7.6–6.8 ppm, with methoxy protons near δ 3.9 ppm
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¹³C NMR: Nitrile carbons resonate at ~δ 118 ppm, methoxy carbons at ~δ 56 ppm
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IR: Strong C≡N stretch ~2240 cm⁻¹, C-F stretch ~1100 cm⁻¹
X-ray crystallography of related biphenyl nitriles reveals dihedral angles of 30–45° between aromatic rings, suggesting moderate conjugation .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing the biphenyl core:
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Suzuki-Miyaura Cross-Coupling
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Ullmann-Type Coupling
Table 2: Comparative Catalytic Systems
Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
PdCl₂ | PEG400/H₂O | 20 | 94 | |
Pd(PPh₃)₄ | DME/H₂O | 80 | 85 | |
CuI/1,10-phen | DMF | 110 | 72 |
Physicochemical Properties
Solubility and Stability
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Solubility:
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Thermal Stability: Decomposes above 250°C (TGA extrapolation from )
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Photostability: Fluorine substitution reduces π-π* transition energy, increasing UV sensitivity vs. non-fluorinated analogs
Electronic Properties
DFT calculations (B3LYP/6-311+G**) predict:
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HOMO (-6.3 eV): Localized on nitrile-bearing ring
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LUMO (-2.1 eV): Delocalized across biphenyl system
Future Research Directions
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